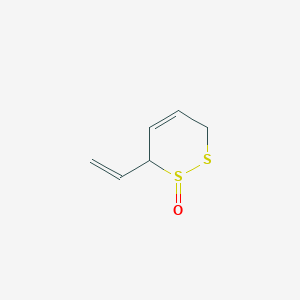
6-Ethenyl-3,6-dihydrodithiine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethenyl-3,6-dihydrodithiine 1-oxide, also known as EDDO, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EDDO is a highly reactive molecule that exhibits unique chemical and biological properties, making it an attractive candidate for research in areas such as organic synthesis, medicinal chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 6-Ethenyl-3,6-dihydrodithiine 1-oxide is not fully understood. However, it is believed that 6-Ethenyl-3,6-dihydrodithiine 1-oxide exerts its biological effects by reacting with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues. 6-Ethenyl-3,6-dihydrodithiine 1-oxide has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and cyclooxygenase, which are involved in the production of ROS and inflammation.
Biochemical and Physiological Effects
6-Ethenyl-3,6-dihydrodithiine 1-oxide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-Ethenyl-3,6-dihydrodithiine 1-oxide has potent antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 6-Ethenyl-3,6-dihydrodithiine 1-oxide has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Ethenyl-3,6-dihydrodithiine 1-oxide in lab experiments include its high reactivity, which makes it a useful reagent for organic synthesis, and its potent biological activity, which makes it a promising candidate for drug development. However, the limitations of using 6-Ethenyl-3,6-dihydrodithiine 1-oxide include its instability and reactivity, which can make it difficult to handle and store, and its potential toxicity, which requires careful handling and safety precautions.
Direcciones Futuras
There are many potential future directions for research on 6-Ethenyl-3,6-dihydrodithiine 1-oxide. One area of interest is the development of new drugs based on the antioxidant and anti-inflammatory properties of 6-Ethenyl-3,6-dihydrodithiine 1-oxide. Another area of interest is the use of 6-Ethenyl-3,6-dihydrodithiine 1-oxide as a probe for studying the structure and function of proteins. Additionally, further research is needed to fully understand the mechanism of action of 6-Ethenyl-3,6-dihydrodithiine 1-oxide and its potential applications in various fields.
Métodos De Síntesis
6-Ethenyl-3,6-dihydrodithiine 1-oxide can be synthesized through a variety of methods, including the reaction of 1,2-dithiol-3-thione with acetylene or the reaction of 1,2-dithiol-3-thione with vinyl triflates. The synthesis of 6-Ethenyl-3,6-dihydrodithiine 1-oxide is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
6-Ethenyl-3,6-dihydrodithiine 1-oxide has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 6-Ethenyl-3,6-dihydrodithiine 1-oxide has been used as a reagent for the preparation of various sulfur-containing compounds. In medicinal chemistry, 6-Ethenyl-3,6-dihydrodithiine 1-oxide has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In biochemistry, 6-Ethenyl-3,6-dihydrodithiine 1-oxide has been used as a probe for studying the structure and function of proteins.
Propiedades
Número CAS |
10-18-4 |
|---|---|
Fórmula molecular |
C6H8OS2 |
Peso molecular |
160.3 g/mol |
Nombre IUPAC |
6-ethenyl-3,6-dihydrodithiine 1-oxide |
InChI |
InChI=1S/C6H8OS2/c1-2-6-4-3-5-8-9(6)7/h2-4,6H,1,5H2 |
Clave InChI |
ZPRURHACUXSVGY-UHFFFAOYSA-N |
SMILES |
C=CC1C=CCSS1=O |
SMILES canónico |
C=CC1C=CCSS1=O |
Sinónimos |
6-ethenyl-3,6-dihydrodithiine 1-oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B229511.png)
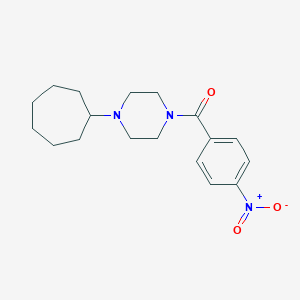
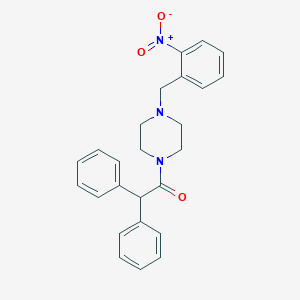
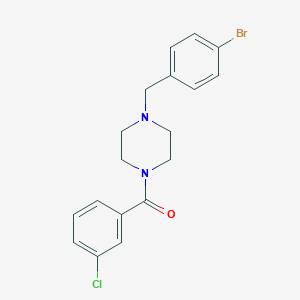
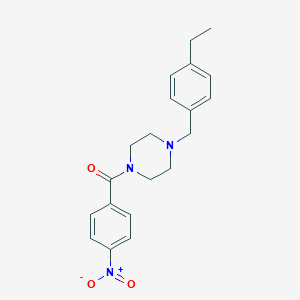
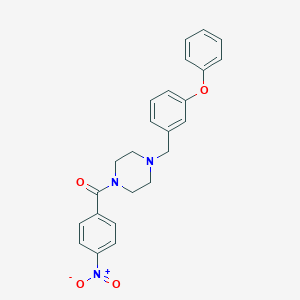
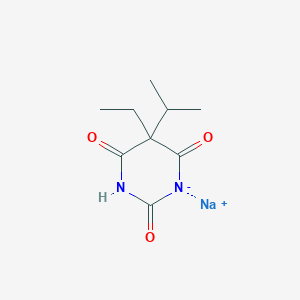
![1-Bicyclo[2.2.1]hept-2-yl-4-(4-nitrobenzoyl)piperazine](/img/structure/B229524.png)
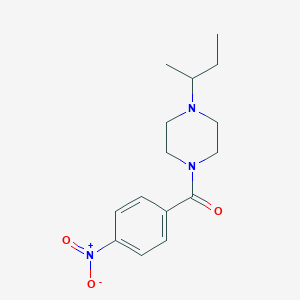
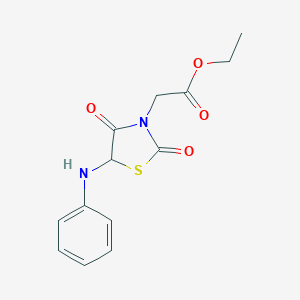
![4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229530.png)
![4-{[2,4-Dioxo-5-(phenylamino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229531.png)
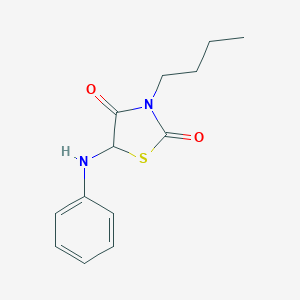
![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)